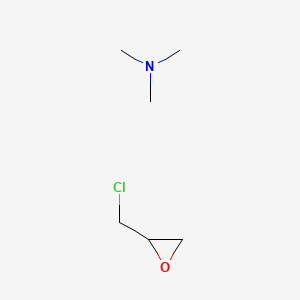
2-(chloromethyl)oxirane;N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epichlorohydrin is a highly reactive organic compound used in the production of glycerol, plastics, epoxy glues, and resins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the chlorination of allyl alcohol followed by epoxidation. The reaction conditions often include the use of hydrochloric acid and hydrogen peroxide as reagents. The process can be summarized as follows:
Chlorination: Allyl alcohol reacts with hydrochloric acid to form 3-chloro-2-propen-1-ol.
Epoxidation: The chlorinated product is then treated with hydrogen peroxide to form 2-(chloromethyl)oxirane.
For N,N-dimethylmethanamine, the synthesis involves the reaction of formaldehyde with dimethylamine under acidic conditions.
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where allyl alcohol is chlorinated and subsequently epoxidized. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters.
化学反应分析
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the presence of a base to neutralize the generated acid.
Major Products
Amino Alcohols: Formed by the reaction with amines.
Diols: Formed by the reaction with water or alcohols.
科学研究应用
2-(chloromethyl)oxirane;N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the production of epoxy resins and polymers.
Biology: Studied for its potential use in modifying biomolecules and creating bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of adhesives, coatings, and sealants.
作用机制
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring and the chloromethyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chloromethyl group can undergo substitution reactions, allowing for the introduction of various functional groups. These properties make the compound versatile in chemical synthesis and industrial applications.
相似化合物的比较
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the dimethylamine component.
Dimethylamine: A simpler amine without the oxirane ring.
Uniqueness
2-(chloromethyl)oxirane;N,N-dimethylmethanamine is unique due to the combination of the reactive oxirane ring and the dimethylamine group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
68609-87-0 |
|---|---|
分子式 |
C6H14ClNO |
分子量 |
151.63 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H5ClO.C3H9N/c4-1-3-2-5-3;1-4(2)3/h3H,1-2H2;1-3H3 |
InChI 键 |
WSDOPQSRESRGQX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C.C1C(O1)CCl |
相关CAS编号 |
62503-58-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















